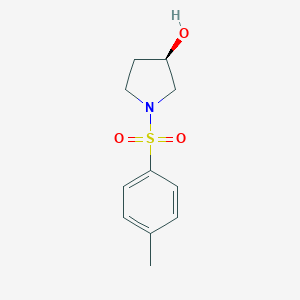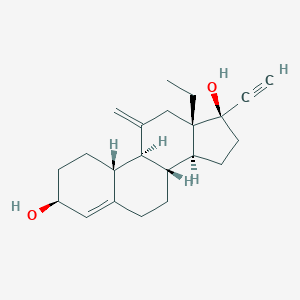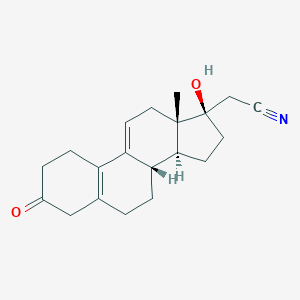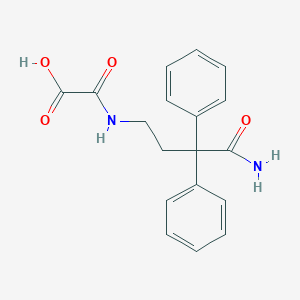
Impureté d'Imidafénacine
Vue d'ensemble
Description
Imidafenacin Impurity is an impurity of Imidafenacin, which is a potent and selective inhibitor of M3 receptors .
Synthesis Analysis
Three impurities were detected in Imidafenacin raw material and its tablets, which were designated as impurity-1, impurity-2, and impurity-3. Based on mass spectrometric data and synthetic specifics, the structures of the three impurities were proposed as 4-(2-methyl-1H-imidazol-1-yl)-2, 2-diphenylbutyronitrile, 4-(2-methyl-1H-imidazol-1-yl)-2, 2-diphenylbutanoic acid, and 4-(1H-imidazol-1-yl)-2, 2-diphenylbutanamide .Chemical Reactions Analysis
The plausible mechanism for the formation of impurities was discussed in a study. The impurities in Imidafenacin can originate during the synthetic process, from raw materials, intermediates, and/or by-products .Physical And Chemical Properties Analysis
Imidafenacin Impurity has a molecular weight of 326.3 g/mol. It has 3 hydrogen bond donors and 4 hydrogen bond acceptors. It has 7 rotatable bonds. Its exact mass and monoisotopic mass is 326.12665706 g/mol. Its topological polar surface area is 110 Ų .Applications De Recherche Scientifique
Applications pharmaceutiques
L'imidafénacine est un agent antimuscarinique qui agit pour réduire la fréquence de la miction chez les patients atteints de vessie hyperactive . Il se lie et antagonise les récepteurs muscariniques M1 et M3 avec une forte affinité. Il antagonise également les récepteurs muscariniques M2, mais avec une affinité inférieure .
Études polymorphiques
L'imidafénacine a été utilisée dans des études polymorphiques. Une nouvelle combinaison de spectroscopie proche infrarouge et d'une plaque de 96 puits à humidité contrôlée a été utilisée pour caractériser le polymorphisme de l'imidafénacine . Cette méthode peut être appliquée à des études polymorphiques de petites quantités d'un candidat médicament .
Transformation pseudopolymorphique
L'imidafénacine a été utilisée dans des études de transformation pseudopolymorphique. La transformation de l'imidafénacine a été prédite quantitativement en utilisant la spectroscopie proche infrarouge chimiométrique en combinaison avec une plaque de 96 puits à humidité contrôlée sous différents niveaux d'humidité relative .
Processus d'hydratation
La transformation de l'imidafénacine a été démontrée par des analyses conventionnelles et suggère la possibilité de son application à la détection des processus d'hydratation .
Voies métaboliques
Le métabolite M5 de l'imidafénacine a été utilisé dans des études de voies métaboliques. Les métabolites M3, M5, M6 et M7 possédaient des ions fragments indiquant une monohydroxylation du groupe adamantyle, tandis que les métabolites M1, M2 et M4 partageaient le modèle pour la dihydroxylation de la partie adamantyle .
Développement de médicaments
La microanalyse de l'imidafénacine peut prédire les comportements d'un candidat hygroscopique dans les préparations pharmaceutiques solides aux premiers stades du développement des médicaments . Cela peut être particulièrement utile dans le développement de produits pharmaceutiques .
Mécanisme D'action
Target of Action
Imidafenacin, also known as Imidafenacin Metabolite M5, primarily targets the muscarinic receptors M1 and M3 . These receptors play a crucial role in the contraction of the detrusor muscle in the bladder .
Mode of Action
Imidafenacin acts by binding to and antagonizing muscarinic M1 and M3 receptors with high affinity . It also antagonizes muscarinic M2 receptors but with lower affinity . The antagonism of these receptors leads to a reduction in the frequency of urination, particularly in patients with overactive bladder .
Biochemical Pathways
The primary biochemical pathway affected by Imidafenacin involves the muscarinic receptors in the bladder. The M3 receptors stimulate contraction of the detrusor muscle in the bladder via the release of calcium from the sarcoplasmic reticulum . On the other hand, M2 receptors inhibit adenylate cyclase, reducing the relaxation mediated by β adrenergic receptors .
Pharmacokinetics
Imidafenacin is rapidly absorbed, with maximum plasma concentrations occurring 1 to 3 hours after oral administration . The compound is eliminated primarily through metabolism, likely by CYP3A4 and UGT1A4 . Approximately 65.6% and 29.4% of the administered radioactivity were recovered in the urine and feces, respectively . The apparent terminal elimination half-life of the total radioactivity was 72 hours .
Result of Action
The molecular and cellular effects of Imidafenacin’s action primarily involve the reduction of urinary frequency in patients with overactive bladder . By antagonizing the muscarinic receptors, Imidafenacin inhibits the contraction of the detrusor muscle in the bladder, thereby reducing the urge to urinate .
Orientations Futures
Analyse Biochimique
Biochemical Properties
Imidafenacin Impurity plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules . It exhibits selectivity toward muscarinic M3 receptors . The nature of these interactions is complex and involves a variety of biochemical processes .
Cellular Effects
Imidafenacin Impurity influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It affects various types of cells and cellular processes, including those related to the urinary bladder .
Molecular Mechanism
The mechanism of action of Imidafenacin Impurity involves its effects at the molecular level . It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Imidafenacin Impurity change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Imidafenacin Impurity vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Imidafenacin Impurity is involved in various metabolic pathways . It interacts with several enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Imidafenacin Impurity is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
2-[(4-amino-4-oxo-3,3-diphenylbutyl)amino]-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c19-17(24)18(13-7-3-1-4-8-13,14-9-5-2-6-10-14)11-12-20-15(21)16(22)23/h1-10H,11-12H2,(H2,19,24)(H,20,21)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGURMKOKFOQOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C(=O)O)(C2=CC=CC=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
503598-07-0 | |
| Record name | 2-((4-Amino-4-oxo-3,3-diphenylbutyl)amino)-2-oxoacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0503598070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-((4-AMINO-4-OXO-3,3-DIPHENYLBUTYL)AMINO)-2-OXOACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DZ5IE80WL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




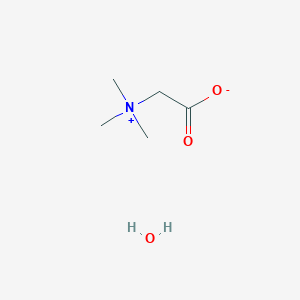
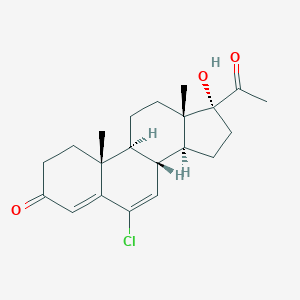




![[(1S,2S,3S,5R,9S,10S,11R,12S,15R,16S)-15-Acetyl-9-chloro-10-hydroxy-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadec-7-enyl] acetate](/img/structure/B195058.png)
